molecular formula C14H16N4O4S B6140677 C14H16N4O4S

C14H16N4O4S

Cat. No.: B6140677
M. Wt: 336.37 g/mol
InChI Key: PQEOEZSNRDABGI-UHFFFAOYSA-N
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Description

. This compound is a sulfonamide derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(6-Methoxy-2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide typically involves the reaction of 4-aminobenzenesulfonamide with 6-methoxy-2-methyl-4-chloropyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide or dimethyl sulfoxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by their subsequent reaction under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(6-Methoxy-2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide: undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-{[(6-Methoxy-2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{[(6-Methoxy-2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[(6-Methoxy-2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide: is unique due to its specific structural features, such as the presence of the methoxy and methyl groups on the pyrimidine ring, which can influence its chemical reactivity and biological activity. These structural differences can result in distinct pharmacological profiles and applications compared to other similar compounds .

Properties

IUPAC Name

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S/c1-21-8-3-4-10(22-2)9(5-8)16-13(20)7-23-14-17-11(15)6-12(19)18-14/h3-6H,7H2,1-2H3,(H,16,20)(H3,15,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEOEZSNRDABGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC(=CC(=O)N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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